molecular formula C14H17N3O2 B6794412 N-(3-hydroxycyclobutyl)-N,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxamide

N-(3-hydroxycyclobutyl)-N,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxamide

Cat. No.: B6794412
M. Wt: 259.30 g/mol
InChI Key: ICBADCDCQQKSHX-UHFFFAOYSA-N
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Description

N-(3-hydroxycyclobutyl)-N,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a cyclobutyl ring, a pyrazolo[1,5-a]pyridine core, and a carboxamide group

Properties

IUPAC Name

N-(3-hydroxycyclobutyl)-N,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-9-3-4-17-13(5-9)12(8-15-17)14(19)16(2)10-6-11(18)7-10/h3-5,8,10-11,18H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBADCDCQQKSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2C=C1)C(=O)N(C)C3CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxycyclobutyl)-N,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 3-aminopyridine and ethyl acetoacetate, under acidic or basic conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction, such as the Diels-Alder reaction, using suitable dienes and dienophiles.

    Hydroxylation: The hydroxyl group on the cyclobutyl ring can be introduced through selective oxidation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the cyclobutyl ring can undergo oxidation to form a ketone or carboxylic acid, depending on the reagents and conditions used.

    Reduction: The compound can be reduced to form various derivatives, such as the reduction of the carboxamide group to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines and thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups, such as halides, amines, or thiols.

Scientific Research Applications

Chemistry

In chemistry, N-(3-hydroxycyclobutyl)-N,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and receptor interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(3-hydroxycyclobutyl)-N,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and carboxamide moiety can form hydrogen bonds with biological macromolecules, influencing their activity. The pyrazolo[1,5-a]pyridine core can interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxycyclobutyl)-N,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxamide: Unique due to its specific substitution pattern and the presence of a cyclobutyl ring.

    Pyrazolo[1,5-a]pyridine derivatives: Similar core structure but different substituents, affecting their reactivity and biological activity.

    Cyclobutyl-containing compounds: Share the cyclobutyl ring but differ in other functional groups, influencing their chemical properties.

Uniqueness

The uniqueness of this compound lies in its combination of a cyclobutyl ring with a pyrazolo[1,5-a]pyridine core and a carboxamide group. This specific arrangement of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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